molecular formula C5H10FN B15053439 (1R,3S)-3-fluorocyclopentan-1-amine

(1R,3S)-3-fluorocyclopentan-1-amine

Katalognummer: B15053439
Molekulargewicht: 103.14 g/mol
InChI-Schlüssel: YEPOLBBUNYSRBS-CRCLSJGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3S)-3-fluorocyclopentan-1-amine is a chiral amine with a fluorine atom attached to the cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of (1R,3S)-3-fluorocyclopentan-1-amine typically involves the asymmetric synthesis of the cyclopentane ring followed by the introduction of the fluorine atom. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. For example, the compound can be synthesized through an asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method ensures high stereoselectivity and optical purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using cost-effective and readily available raw materials. The process typically includes steps such as recrystallization to achieve high optical purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,3S)-3-fluorocyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

(1R,3S)-3-fluorocyclopentan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1R,3S)-3-fluorocyclopentan-1-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,3S)-3-aminocyclopentanol: Similar in structure but lacks the fluorine atom.

    (1R,3S)-3-aminocyclohexanol: Contains a cyclohexane ring instead of a cyclopentane ring.

    (1R,3S)-3-fluorocyclohexan-1-amine: Similar but with a cyclohexane ring.

Uniqueness

(1R,3S)-3-fluorocyclopentan-1-amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C5H10FN

Molekulargewicht

103.14 g/mol

IUPAC-Name

(1R,3S)-3-fluorocyclopentan-1-amine

InChI

InChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2/t4-,5+/m0/s1

InChI-Schlüssel

YEPOLBBUNYSRBS-CRCLSJGQSA-N

Isomerische SMILES

C1C[C@@H](C[C@@H]1N)F

Kanonische SMILES

C1CC(CC1N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.